Cabozantinib oxidation B
Description
Overview of Cabozantinib (B823) Metabolic Pathways
Cabozantinib undergoes extensive metabolism in the body, primarily facilitated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govmdpi.com Research has consistently identified CYP3A4 as the principal enzyme responsible for its oxidative metabolism. nih.govnih.govacs.orgtandfonline.com Inhibition of CYP3A4 has been shown to reduce the formation of the major N-oxide metabolite by over 80%. europa.eufda.gov While CYP3A4 plays the dominant role, CYP2C9 contributes to a minor extent. fda.govdrugbank.com
In vitro studies using human liver microsomes have identified several oxidative pathways for cabozantinib, including:
N-oxygenation: This leads to the formation of Cabozantinib N-oxide (also known as EXEL-5162), which is a predominant metabolite. nih.govnih.govmdpi.com
Hydroxylation: This results in monohydroxy cabozantinib. nih.govmdpi.com
Demethylation: This pathway produces desmethyl cabozantinib. nih.govmdpi.com
Oxidative defluorination: A major metabolic pathway identified across multiple species. nih.gov
Amide hydrolysis: Leading to cleavage products. nih.gov
Following a single dose of radiolabeled cabozantinib, 17 distinct metabolites were identified in plasma, urine, and feces. nih.gov The major circulating metabolites in plasma include the N-oxide, monohydroxy sulfate (B86663), and 6-desmethyl amide cleavage product sulfate. europa.eumdpi.comnih.gov It is noteworthy that these major metabolites possess significantly less (≤1/10th) of the inhibitory potency of the parent cabozantinib molecule against key kinase targets. nih.govbohrium.com
Further research has highlighted that the protein cytochrome b5 can stimulate the CYP3A4-catalyzed formation of cabozantinib metabolites, affecting the kinetics of these oxidative reactions. nih.govmdpi.com
Academic Significance of Oxidative Metabolism in Xenobiotics
The study of how foreign compounds (xenobiotics) like cabozantinib are metabolized is a cornerstone of pharmacology and toxicology. openaccessjournals.comwikipedia.org Oxidative metabolism, particularly by cytochrome P450 enzymes, is a critical Phase I biotransformation process that prepares lipophilic compounds for excretion by making them more water-soluble. wikipedia.orgoxfordbiomed.com
The academic significance of this field is multifaceted:
Predicting Drug Efficacy and Disposition: Understanding the metabolic pathways of a drug is crucial for determining its absorption, distribution, metabolism, and excretion (ADME) profile. This knowledge helps predict a drug's half-life, bioavailability, and potential for accumulation. openaccessjournals.com
Understanding Drug-Drug Interactions: Since many drugs are metabolized by the same enzymes, there is a potential for competitive inhibition or induction. wikipedia.org For instance, co-administration of cabozantinib with a strong CYP3A4 inhibitor (ketoconazole) increases its plasma exposure, while a strong inducer (rifampin) decreases it significantly. tandfonline.comfda.govnih.gov Studying these interactions is vital for preventing adverse events.
Investigating Inter-Individual Variability: Genetic variations (polymorphisms) in metabolic enzymes, such as CYP3A4, can lead to significant differences in how individuals process the same drug. acs.orgissx.org This can affect both the efficacy and toxicity of a xenobiotic, forming the basis of pharmacogenomics and personalized medicine. mdpi.comigi-global.com
Toxicology and Carcinogenesis: While metabolism often detoxifies compounds, it can sometimes lead to the formation of reactive intermediates that are more toxic than the parent molecule. openaccessjournals.comoxfordbiomed.comnih.gov The generation of reactive oxygen species (ROS) during CYP-mediated reactions is a key mechanism of toxicity for many xenobiotics. oxfordbiomed.com
Research Trajectories and Future Investigative Avenues in Cabozantinib Oxidation
Future research into cabozantinib's oxidative metabolism is moving towards a more detailed and personalized understanding. Key investigative avenues include the integration of advanced technologies and systems biology approaches. igi-global.comresearchgate.net
Current and future research trajectories focus on:
Advanced Analytical Techniques: The use of high-resolution mass spectrometry and other sophisticated analytical tools allows for the identification and characterization of previously unknown or minor metabolites. nih.govnih.gov This provides a more complete picture of the biotransformation pathways.
Computational and In Silico Modeling: Physiologically based pharmacokinetic (PBPK) modeling is being used to simulate cabozantinib's metabolism, including the effects of drug-drug interactions and organ impairment, in a virtual environment. mdpi.commdpi.com These models, combined with artificial intelligence and machine learning, aim to better predict metabolic pathways and individual patient responses. mdpi.comresearchgate.net
Pharmacogenomics: Deeper investigation into how genetic variants of CYP3A4 and other enzymes affect cabozantinib metabolism is a significant area of research. acs.org This knowledge can help predict an individual's response to the drug and guide personalized dosing strategies. issx.org
Role of Non-CYP Enzymes and Transporters: While CYP3A4 is primary, further exploration of the roles of minor CYP enzymes, non-CYP enzymes (like FMOs and UGTs), and drug transporters (such as MRP2, for which cabozantinib is a substrate) will provide a more holistic view of its disposition. nih.govnih.govpharmajen.com
Microphysiological Systems: The use of advanced in vitro models like "organs-on-a-chip" and 3D tissue models can offer more physiologically relevant data on metabolism and toxicity, reducing the reliance on traditional models. pharmajen.com
The overarching goal is to move beyond a general understanding and develop predictive models that can account for the complex interplay of genetics, co-medications, and other physiological factors to optimize therapy on an individual basis. mdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluoro-2-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O6/c1-36-24-14-19-21(15-25(24)37-2)30-12-9-23(19)38-18-6-4-17(5-7-18)31-26(34)28(10-11-28)27(35)32-20-8-3-16(29)13-22(20)33/h3-9,12-15,33H,10-11H2,1-2H3,(H,31,34)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBCTWUTGHKFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=C(C=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628530-38-0 | |
| Record name | 1,1-Cyclopropanedicarboxamide, N-(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-N'-(4-fluoro-2-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628530380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUORO-2-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU28OQ19RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Identification and Characterization of Cabozantinib Oxidative Metabolites
Primary Oxidative Metabolites
The initial phase of Cabozantinib (B823) metabolism is predominantly characterized by oxidation, resulting in several key metabolites. These have been identified through various analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govgoogle.com
Cabozantinib N-oxide (M3, EXEL5162, XL184-N-oxide)
One of the principal oxidative metabolites is Cabozantinib N-oxide, also designated as M3 or EXEL5162. google.com In vitro studies using human liver microsomes have consistently identified this compound as a predominant metabolite. google.com The formation of Cabozantinib N-oxide is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. mdpi.com
Table 1: Chemical Identification of Cabozantinib N-oxide
| Identifier | Value |
| Systematic Name | N-(4-((6,7-dimethoxy-1-oxidoquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
| Metabolite Code | M3, EXEL5162, XL184-N-oxide |
| Molecular Formula | C₂₈H₂₄FN₃O₆ |
| Molecular Weight | 517.51 g/mol |
Monohydroxy Cabozantinib (M1, EXEL1646)
Monohydroxy Cabozantinib, also known as M1 or EXEL1646, is another significant primary oxidative metabolite. google.com Its formation involves the hydroxylation of the Cabozantinib molecule. Similar to the N-oxide metabolite, the generation of Monohydroxy Cabozantinib is significantly correlated with CYP3A4 activity. google.com In human plasma, this metabolite is found, and its sulfate (B86663) conjugate, monohydroxy sulfate (EXEL-1646), is a major circulating metabolite. nih.gov
Table 2: Chemical Identification of Monohydroxy Cabozantinib
| Identifier | Value |
| Systematic Name | N-(4-((6,7-dimethoxy-3-hydroxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
| Metabolite Code | M1, EXEL1646 |
| Molecular Formula | C₂₈H₂₄FN₃O₆ |
| Molecular Weight | 517.51 g/mol |
Desmethyl Cabozantinib (M2)
Desmethyl Cabozantinib (M2) is formed through the demethylation of one of the methoxy (B1213986) groups on the quinoline (B57606) ring of the parent compound. google.com In vitro studies with human liver microsomes have identified M2 as one of the three primary metabolites. google.com The formation of Desmethyl Cabozantinib is also largely attributed to the enzymatic activity of CYP3A4. google.com
Table 3: Chemical Identification of Desmethyl Cabozantinib
| Identifier | Value |
| Systematic Name | N-(4-((7-hydroxy-6-methoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
| Metabolite Code | M2 |
| Molecular Formula | C₂₇H₂₂FN₃O₅ |
| Molecular Weight | 487.48 g/mol |
Cabozantinib Oxidation B (2-Hydroxy Cabozantinib)
While specific research detailing a metabolite explicitly named "this compound" or "2-Hydroxy Cabozantinib" is limited in publicly available scientific literature, hydroxylation at various positions of the Cabozantinib molecule is a known metabolic pathway. A hydroxylated metabolite of Cabozantinib is commercially available as a reference standard, often referred to as "Cabozantinib Hydroxy impurity". The exact position of hydroxylation for this standard is not always specified in vendor information.
One comprehensive study on the in vitro metabolism of Cabozantinib identified a hydroxylated metabolite designated as M21. mdpi.com However, the precise structure and position of the hydroxyl group for M21 were not detailed in the available abstracts. Further research is required to definitively characterize the structure and metabolic relevance of "this compound" or a specifically 2-hydroxylated form of Cabozantinib.
Comprehensive Profiling of Oxidative Derivatives
Beyond the primary metabolites, Cabozantinib undergoes further and more complex oxidative transformations, leading to a diverse array of derivatives.
Hydroxylated Metabolites
In-depth metabolic studies have revealed that hydroxylation is a significant pathway in the biotransformation of Cabozantinib. A study utilizing ultra-high-performance liquid chromatography coupled to a quadrupole/orbitrap high-resolution mass spectrometer identified a total of 26 metabolites of Cabozantinib in vitro. mdpi.com Among these, a metabolite designated as M21 was characterized as a product of hydroxylation and was noted as one of the major metabolites across all species tested. mdpi.com
The formation of these hydroxylated derivatives is a key component of the phase I metabolism of Cabozantinib. Following hydroxylation, these metabolites can undergo further phase II conjugation reactions, such as glucuronidation and sulfation, leading to their eventual excretion. google.com The extensive hydroxylation highlights the complex metabolic fate of Cabozantinib in biological systems.
Demethylated Metabolites
Demethylation involves the removal of a methyl group from the methoxy substituents on the quinoline ring of cabozantinib. This process is a common metabolic pathway for many drugs. In the case of cabozantinib, studies have identified desmethyl cabozantinib as one of the metabolites formed after incubation with human liver microsomes. nih.govmdpi.comnih.gov Specifically, two demethylated metabolites, designated as M19 and M22, have been reported as major metabolites in various species. nih.govresearchgate.net The formation of desmethyl cabozantinib is attributed to the activity of CYP1B1 and is also stimulated by cytochrome b5 in the presence of CYP3A5. nih.gov
Oxidative Defluorination Products
Oxidative defluorination is a metabolic process that involves the replacement of a fluorine atom with a hydroxyl group. This pathway has been identified for cabozantinib, leading to the formation of metabolites where the fluorine on the fluorophenyl ring is removed. nih.gov One of the major metabolites found in vitro across different species is M12, a product of oxidative defluorination. nih.govresearchgate.net This metabolic route can sometimes lead to the formation of reactive intermediates. hyphadiscovery.com
N-Oxygenation Products
N-oxygenation results in the formation of an N-oxide metabolite. For cabozantinib, this occurs on the quinoline nitrogen atom. Cabozantinib N-oxide (also referred to as EXEL-5162 or M26) is consistently identified as a predominant or major metabolite in in vitro studies using human liver microsomes. nih.govnih.govresearchgate.net Its formation is largely catalyzed by CYP3A4, and this process is significantly stimulated by the presence of cytochrome b5, which can increase its formation by up to 4.6-fold. nih.govresearchgate.net Forced degradation studies under oxidative stress also confirm the formation of the N-oxide as a major product. researchgate.netnih.gov
Amide Hydrolysis Products Resulting from Oxidative Processes
Amide hydrolysis involves the cleavage of the amide bonds in the cabozantinib structure. This process contributes to the metabolic clearance of the drug. nih.govnih.gov While direct hydrolysis can occur, oxidative processes can facilitate this cleavage. Studies have identified amide cleavage products among the 17 metabolites found in human plasma, urine, and feces. nih.gov For instance, the 6-desmethyl amide cleavage product sulfate (EXEL-1644) and the amide cleavage product (EXEL-5366) have been noted as significant metabolites in human plasma. researchgate.net
O-Dealkylation Products
O-dealkylation is another metabolic pathway for cabozantinib, involving the removal of an alkyl group from an ether linkage. nih.govresearchgate.net This typically occurs at the two methoxy groups on the quinoline moiety of the molecule. This process, like demethylation, results in hydroxylated metabolites that can then undergo further conjugation reactions.
Structural Elucidation Methodologies for Oxidative Metabolites
The identification and structural characterization of drug metabolites are critical steps in drug development. For cabozantinib, a combination of advanced analytical techniques is employed to isolate and identify its various oxidative metabolites from complex biological matrices.
Application of Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC), is the cornerstone technique for elucidating the structures of cabozantinib metabolites. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which allow for the determination of the elemental composition of the metabolites. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is used to fragment the parent metabolite ions, generating characteristic product ions. nih.gov By analyzing these fragmentation patterns and comparing them to the fragmentation of the parent drug, researchers can pinpoint the site of metabolic modification. nih.govgoogle.com For example, a mass shift of +16 atomic mass units (amu) from the parent drug typically indicates the addition of an oxygen atom, as seen in hydroxylation or N-oxygenation. nih.gov A shift of -14 amu would suggest demethylation.
In studies of cabozantinib, metabolites were separated using high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) and then introduced into a mass spectrometer. nih.govnih.gov The structures of metabolites like desmethyl cabozantinib, monohydroxy cabozantinib, and cabozantinib N-oxide were confirmed by analyzing their detailed mass spectra and fragmentation patterns. nih.govresearchgate.net The combination of retention time from the LC, the accurate mass of the molecular ion, and the MS/MS fragmentation data provides a high degree of confidence in the structural assignment of the metabolites. nih.govmdpi.comosti.gov
Data Tables
Table 1: Major Oxidative Metabolic Pathways of Cabozantinib and Key Metabolites
| Metabolic Pathway | Metabolite Designation | Description | Key Enzyme(s) |
|---|---|---|---|
| Demethylation | M19, M22, Desmethyl cabozantinib | Removal of a methyl group from a methoxy substituent. | CYP1B1, CYP3A5 (+ cyt b5) |
| Oxidative Defluorination | M12 | Replacement of the fluorine atom with a hydroxyl group. | CYP450 |
| N-Oxygenation | M26, Cabozantinib N-oxide, EXEL-5162 | Addition of an oxygen atom to the quinoline nitrogen. | CYP3A4 |
| Amide Hydrolysis | EXEL-1644, EXEL-5366 | Cleavage of the amide bond. | CYP450 |
| O-Dealkylation | - | Removal of an alkyl group from the methoxy ether. | CYP450 |
Data synthesized from multiple sources. nih.govnih.govresearchgate.net
Table 2: Mass Spectrometry Data for Key Cabozantinib Metabolites
| Metabolite Name | Molecular Formula | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
|---|---|---|---|
| Cabozantinib | C₂₈H₂₄FN₃O₅ | 502.2 | 391, 323, 297 |
| Desmethyl cabozantinib | C₂₇H₂₂FN₃O₅ | 488.2 | - |
| Cabozantinib N-oxide | C₂₈H₂₄FN₃O₆ | 518.2 | - |
| Monohydroxy cabozantinib | C₂₈H₂₄FN₃O₆ | 518.2 | - |
Data derived from referenced studies. nih.govgoogle.com
Based on a thorough review of scientific literature, the specific chemical compound "this compound" is not explicitly identified or characterized. Research on the oxidative metabolism of Cabozantinib consistently details several other major metabolites. Therefore, it is not possible to generate an article that focuses solely on a compound with this specific name.
The primary oxidative metabolites of Cabozantinib that have been extensively studied and characterized in the literature are:
Cabozantinib N-oxide
Monohydroxy cabozantinib
Desmethyl cabozantinib
Scientific studies have utilized the methodologies you outlined—such as Tandem Mass Spectrometry (MS/MS), High-Resolution Mass Spectrometry (HRMS), and various chromatographic techniques—to identify and characterize these known oxidative metabolites.
If you would like to proceed, an article can be generated focusing on one of these well-documented compounds, such as Cabozantinib N-oxide , adhering to the structured outline you provided. Please advise on how you would like to proceed.
Enzymatic Systems and Mechanisms Governing Cabozantinib Oxidation
Cytochrome P450 (CYP) Isoform Contributions
The cytochrome P450 superfamily of enzymes, particularly the CYP3A subfamily, is central to the phase I metabolism of cabozantinib (B823). In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have elucidated the specific contributions of various isoforms to the drug's oxidation.
Research consistently identifies CYP3A4 as the principal enzyme responsible for the oxidation of cabozantinib. nih.govmdpi.comnih.govnih.gov Studies using human hepatic subcellular systems have demonstrated significant correlations between the catalytic activity of CYP3A4 and the formation of all major cabozantinib metabolites. nih.govnih.gov The crucial role of this isoform is further substantiated by inhibition experiments, where the use of CYP3A inhibitors like ketoconazole (B1673606) and CYP3cide effectively curtails cabozantinib oxidation. nih.gov Specifically, inhibiting CYP3A4 has been shown to decrease the formation of oxidative metabolites by more than 80%. fda.gov This evidence firmly establishes CYP3A4 as the dominant catalyst in the oxidative metabolism of cabozantinib. nih.govnih.gov
The enzymatic kinetics of these reactions have been characterized, revealing the efficiency of CYP3A4 in metabolizing cabozantinib. The table below summarizes the kinetic parameters for the formation of the three main metabolites by recombinant CYP3A4.
Table 1: Enzyme Kinetics of Cabozantinib Oxidation by CYP3A4
| Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |
|---|---|---|---|
| Monohydroxy cabozantinib | 10.3 ± 2.1 | 11.9 ± 0.8 | 1.16 |
| Desmethyl cabozantinib | 11.2 ± 1.9 | 12.5 ± 0.7 | 1.12 |
| Cabozantinib N-oxide | 11.7 ± 1.2 | 13.7 ± 0.6 | 1.17 |
While CYP3A4 plays the lead role, other enzymes contribute to a lesser extent. nih.gov The involvement of CYP2C9 in cabozantinib's metabolism has been investigated, and it is considered a minor oxidative pathway. fda.gov Inhibition of CYP2C9 results in a minimal reduction (less than 20%) of cabozantinib metabolite formation. fda.gov Some evidence suggests that CYP2C9 can contribute to the formation of cabozantinib N-oxide. clinpgx.org
Beyond CYP3A4 and CYP2C9, in vitro studies have identified three other CYP isoforms capable of oxidizing cabozantinib: CYP3A5, CYP1A1, and CYP1B1. nih.govnih.gov Although CYP3A5, a closely related isoform to CYP3A4, contributes to the oxidation, its role is considered minor in comparison. nih.gov The other two enzymes, CYP1A1 and CYP1B1, each generate a single, distinct metabolite. CYP1A1 is responsible for the formation of monohydroxy cabozantinib, while CYP1B1 produces desmethyl cabozantinib. nih.gov
Influence of Cytochrome b5 on Oxidative Metabolism
The metabolic activity of CYP enzymes, particularly CYP3A4, can be modulated by other proteins within the endoplasmic reticulum. Cytochrome b5 (cyt b5), a heme-containing protein, has been shown to play a significant role in enhancing the oxidative metabolism of cabozantinib.
The table below details the impact of cytochrome b5 on the kinetic parameters of CYP3A4-mediated cabozantinib oxidation.
Table 2: Effect of Cytochrome b5 on Enzyme Kinetics of Cabozantinib Oxidation by CYP3A4
| Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |
|---|---|---|---|
| Monohydroxy cabozantinib | 8.9 ± 1.1 | 31.1 ± 1.4 | 3.49 |
| Desmethyl cabozantinib | 9.1 ± 1.3 | 31.9 ± 1.5 | 3.51 |
| Cabozantinib N-oxide | 7.9 ± 0.9 | 56.3 ± 2.1 | 7.13 |
Impact on Specific Oxidative Metabolites, e.g., N-oxide Formation
The in vitro oxidation of cabozantinib in human liver microsomes results in the formation of three primary metabolites: monohydroxy cabozantinib (M₁), desmethyl cabozantinib (M₂), and cabozantinib N-oxide (M₃). nih.gov The generation of these metabolites is dependent on the presence of NADPH. nih.gov Among these, cabozantinib N-oxide is identified as the predominant metabolite. nih.gov
The formation of all three metabolites shows a significant correlation with CYP3A4 activity. nih.govnih.gov The role of CYP3A4 in generating these metabolites has been confirmed through studies using recombinant human CYP enzymes. nih.govmdpi.com Specifically, CYP3A4 is capable of producing all three oxidative metabolites. nih.gov The biochemical reaction leading to cabozantinib N-oxide can be catalyzed by CYP3A4 and potentially CYP2C9. clinpgx.org
Modulatory Effects on Other CYP Isoforms (e.g., CYP3A5)
While CYP3A4 is the primary enzyme responsible for cabozantinib oxidation, other cytochrome P450 isoforms also contribute to its metabolism. nih.gov Studies with recombinant enzymes have shown that CYP1A1, CYP1B1, and CYP3A5 are also capable of oxidizing cabozantinib. nih.govnih.govmdpi.com
The activity of CYP3A5 is notably modulated by cytochrome b₅. nih.govnih.gov In the absence of cyt b₅, CYP3A5 activity towards cabozantinib is minimal; however, cyt b₅ stimulates its oxidative activity. nih.gov A specific finding highlights this relationship: the metabolite desmethyl cabozantinib is detected only when CYP3A5 is incubated in the presence of cyt b₅. nih.gov The use of inhibitors like ketoconazole, which is more efficient than CYP3cide, also suggests a potential, albeit minor, oxidative role for CYP3A5 in human liver microsomes. nih.gov
In contrast, the activities of CYP1A1 and CYP1B1 are not affected by the presence of cytochrome b₅. nih.govnih.govmdpi.com CYP1A1 is shown to form monohydroxy cabozantinib, while CYP1B1 generates desmethyl cabozantinib. nih.gov
Other Enzyme Systems Implicated in Cabozantinib Oxidation
To provide a comprehensive profile of cabozantinib's metabolic pathways, investigations have included assessments of non-P450 enzyme systems. nih.govnih.gov
Assessment of Flavin-Containing Mono-oxygenases (FMOs)
Human recombinant flavin-containing mono-oxygenases (FMOs) were evaluated for their capacity to metabolize cabozantinib. nih.govnih.gov FMOs are a family of enzymes known for oxidizing soft nucleophiles, such as amines and sulfides, on a wide array of xenobiotic substrates. wikipedia.org Despite their role in oxidative metabolism, the investigation concluded that FMOs were not able to oxidize cabozantinib under the tested in vitro conditions. nih.govnih.gov
Evaluation of Aldehyde Oxidase (AO) Activity
Aldehyde oxidase (AO), a cytosolic enzyme that contributes to the oxidation of azaheterocycles and aldehydes, was also assessed for its potential role in cabozantinib metabolism. nih.govresearchgate.neth1.co The study employed human recombinant AO to determine its ability to oxidize the compound. nih.govnih.gov The results indicated that aldehyde oxidase does not contribute to the oxidation of cabozantinib. nih.govnih.gov
Kinetic Analysis of Cabozantinib Oxidative Reactions
The kinetics of cabozantinib oxidation have been examined to quantify the efficiency of the key enzymatic reactions, particularly those mediated by CYP3A4. nih.govnih.gov
Determination of Michaelis-Menten Kinetics (K₀.₅, Vₘₐₓ) for Key Enzymes
The enzymatic kinetics of cabozantinib oxidation by CYP3A4, both in the absence and presence of cytochrome b₅, were analyzed for the formation of the three main metabolites. nih.govresearchgate.net The reactions exhibited atypical, sigmoidal kinetics, which is characteristic of CYP3A4 activity, necessitating the use of the Hill equation to derive kinetic parameters. researchgate.net Consequently, the half-maximal velocity constant is denoted as K₀.₅ instead of the traditional Kₘ. researchgate.net
The presence of cytochrome b₅ was found to significantly enhance the efficiency of CYP3A4-mediated metabolism for all three oxidative pathways. researchgate.net
Table 1: Kinetic Parameters for Cabozantinib Oxidation by CYP3A4 Data derived from in vitro incubations with recombinant CYP3A4. researchgate.net
| Metabolite | Condition | K₀.₅ (µM) | Vₘₐₓ (pmol/min/pmol CYP) |
| Monohydroxy cabozantinib | CYP3A4 | 20.3 ± 1.3 | 0.49 ± 0.02 |
| CYP3A4 + cyt b₅ | 18.9 ± 1.6 | 1.13 ± 0.05 | |
| Desmethyl cabozantinib | CYP3A4 | 18.9 ± 1.1 | 0.28 ± 0.01 |
| CYP3A4 + cyt b₅ | 16.9 ± 1.4 | 0.61 ± 0.03 | |
| Cabozantinib N-oxide | CYP3A4 | 22.8 ± 1.5 | 1.13 ± 0.05 |
| CYP3A4 + cyt b₅ | 19.8 ± 1.8 | 3.12 ± 0.17 |
Role of NADPH in Oxidative Metabolism
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is an essential cofactor in the oxidative metabolism of xenobiotics, including cabozantinib. nih.govnih.gov It functions as the primary electron donor for Cytochrome P450 reductase, which in turn transfers electrons to the CYP enzymes, such as CYP3A4. nih.gov This electron transfer is a critical step for the activation of molecular oxygen, enabling the monooxygenase activity of CYP enzymes that leads to the oxidation of the drug substrate. nih.gov
In the context of cabozantinib metabolism, the formation of its oxidative metabolites is strictly dependent on the presence of NADPH. nih.gov In vitro experiments using human hepatic microsomes have shown that in the absence of NADPH, no oxidation of cabozantinib occurs. nih.govresearchgate.net The reaction is initiated upon the addition of NADPH to the incubation mixture containing the microsomes (source of CYP enzymes) and the cabozantinib substrate. nih.gov This dependency confirms that the biotransformation of cabozantinib is a classic CYP-mediated process requiring the reducing power of NADPH. nih.gov
The table below details the findings from in vitro incubation studies, highlighting the NADPH-dependent formation of cabozantinib metabolites.
| Condition | Observation | Reference |
| Incubation with human hepatic microsomes & NADPH | Formation of Monohydroxy cabozantinib, Desmethyl cabozantinib, Cabozantinib N-oxide | nih.gov |
| Incubation with human hepatic microsomes without NADPH | No oxidation of cabozantinib detected | nih.gov |
In Vitro Methodologies for Studying Cabozantinib Oxidation
Utilization of Human Hepatic Microsomal Systems
Human liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) and are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. news-medical.net They represent a standard and reliable in vitro model for studying the first-pass metabolism of drugs. nih.gov
The investigation into Cabozantinib's oxidation typically begins with the preparation of human hepatic microsomal samples sourced from a pool of individual donors. nih.gov This approach allows for an averaged representation of enzyme activity across a population. The preparation involves the homogenization of human liver tissue followed by differential centrifugation to isolate the microsomal fraction.
Characterization of these samples is a critical step to ensure the viability and enzymatic activity of the preparation. This often includes the quantification of total protein content and, most importantly, the determination of the catalytic activities of specific CYP isoforms. Standard probe substrates are used to measure the activity of key enzymes like CYP3A4, CYP2A6, CYP2B6, and CYP2C8, providing a baseline enzymatic profile for each microsomal batch used in subsequent experiments. nih.gov
Incubation of Cabozantinib (B823) with human liver microsomes in the presence of necessary cofactors, primarily NADPH, initiates the oxidative metabolic reactions. nih.gov Without NADPH, the oxidation of Cabozantinib is not detected. nih.govresearchgate.net The resulting mixture is then analyzed, typically using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to separate and identify the generated metabolites. nih.govnih.gov
Studies have consistently identified several key oxidative metabolites of Cabozantinib in human liver microsomes. nih.govnih.gov One study identified three primary metabolites: monohydroxy cabozantinib (M₁), desmethyl cabozantinib (M₂), and cabozantinib N-oxide (M₃), with the N-oxide being the predominant metabolite formed. nih.govresearchgate.net A more comprehensive analysis identified a total of 26 metabolites, highlighting major metabolic pathways including N-oxygenation, demethylation, hydroxylation, and oxidative defluorination. nih.govresearchgate.net
Below is a table summarizing the major metabolites identified in human liver microsome studies.
| Metabolite ID | Metabolic Reaction | Relative Abundance |
| M26 / M₃ | N-oxygenation | Major / Predominant nih.govnih.govresearchgate.net |
| M19 / M22 / M₂ | Demethylation | Major nih.govnih.govresearchgate.net |
| M21 / M₁ | Hydroxylation | Major nih.govnih.govresearchgate.net |
| M12 | Oxidative defluorination | Major nih.govresearchgate.net |
| - | Amide hydrolysis | Pathway identified nih.govresearchgate.net |
| - | O-dealkylation | Pathway identified nih.govresearchgate.net |
| - | Glucuronidation | Pathway identified nih.govresearchgate.net |
Table 1: Summary of Major Cabozantinib Metabolites in Human Liver Microsomes. IDs (e.g., M26, M₃) may vary between studies but refer to the same metabolic reactions.
To pinpoint which enzymes are responsible for Cabozantinib's metabolism, researchers perform correlation studies. These studies analyze the relationship between the rate of formation of each Cabozantinib metabolite and the pre-characterized activities of specific CYP isoforms in microsomal samples from multiple individual donors. nih.gov
A strong positive correlation suggests that the specific CYP isoform is significantly involved in the formation of that metabolite. Research has shown significant correlations between the activity of CYP3A4 and the generation of all major Cabozantinib metabolites. nih.govmdpi.comnih.gov While weaker correlations were also observed for CYP2A6, CYP2B6, and CYP2C8, multivariate analysis confirmed that CYP3A4 is the principal enzyme responsible for Cabozantinib oxidation in human liver microsomes. nih.gov
| Metabolite | Correlated CYP Isoform Activity | Correlation Significance |
| Monohydroxy cabozantinib | CYP3A4 | Significant nih.gov |
| Desmethyl cabozantinib | CYP3A4 | Significant nih.gov |
| Cabozantinib N-oxide | CYP3A4 | Significant nih.gov |
| All metabolites | CYP2A6, CYP2B6, CYP2C8 | Weaker correlation nih.gov |
Table 2: Correlation between CYP Activities and Metabolite Formation.
Application of Recombinant Human Cytochrome P450 Enzymes
While microsomal studies are invaluable, they represent a complex system with multiple active enzymes. To dissect the specific contribution of individual enzymes, researchers utilize recombinant human CYP enzymes. nih.gov These are individual CYP isoforms produced in and purified from engineered cell systems (e.g., bacteria or insect cells), allowing for the study of a single enzyme's activity in isolation. bioivt.com
By incubating Cabozantinib with a panel of individual recombinant CYP enzymes, it is possible to directly assess which isoforms can catalyze its oxidation. nih.gov Such studies have confirmed the findings from microsomal correlation analyses, demonstrating that CYP3A4 is the most efficient enzyme in metabolizing Cabozantinib, capable of generating all three major oxidative metabolites (N-oxide, desmethyl, and monohydroxy forms). nih.govnih.govnih.gov
Out of a larger panel of tested CYPs, only four were found to be capable of oxidizing Cabozantinib to any significant degree: CYP3A4, CYP3A5, CYP1A1, and CYP1B1. nih.gov This demonstrates a high degree of specificity in the metabolic pathway. Furthermore, these recombinant systems have been instrumental in revealing the modulatory role of other proteins, such as cytochrome b₅ (cyt b₅). The presence of cyt b₅ was found to significantly stimulate the metabolic activity of CYP3A4 and CYP3A5, enhancing the formation of all Cabozantinib metabolites. nih.govmdpi.comnih.gov For instance, the formation of desmethyl cabozantinib by CYP3A5 was only detected in the presence of cyt b₅. nih.gov
| Recombinant Enzyme | Metabolites Formed | Effect of Cytochrome b₅ |
| CYP3A4 | N-oxide, Desmethyl, Monohydroxy | Activity stimulated >2.9-fold nih.gov |
| CYP3A5 | Desmethyl, others | Activity stimulated nih.govmdpi.com |
| CYP1A1 | Minor oxidation | Not affected nih.govmdpi.com |
| CYP1B1 | Minor oxidation | Not affected nih.govmdpi.com |
| Other CYPs | Negligible role | - |
Table 3: Oxidation of Cabozantinib by Individual Recombinant Human CYP Isoforms.
The use of recombinant enzymes allows for a precise characterization of substrate specificity. The finding that only a select few enzymes from the large CYP superfamily can metabolize Cabozantinib underscores this specificity. nih.govnih.gov The dominant role of CYP3A4, which is highly expressed in the human liver, further establishes it as the primary catalyst for Cabozantinib oxidation. nih.gov
Kinetic studies using recombinant CYP3A4 can be performed to determine key parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), providing quantitative insights into the enzyme's affinity for Cabozantinib and its catalytic efficiency. The stimulating effect of cytochrome b₅ on CYP3A4-catalyzed oxidation, particularly a 4.6-fold increase in the formation of Cabozantinib N-oxide, is a critical finding from these specific in vitro systems. nih.gov This highlights that the interaction between enzymes within the microsomal membrane can significantly influence metabolic rates.
Cell-Free Biotransformation Systems for Oxidative Investigations
The in vitro oxidation of cabozantinib has been investigated using various cell-free biotransformation systems to understand its metabolic pathways without the complexities of cellular processes. nih.gov These systems are crucial for identifying the primary metabolites and the enzymes responsible for their formation.
Human hepatic subcellular systems, specifically liver microsomes, are a cornerstone for these investigations. nih.gov Microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are central to phase I metabolism. nih.gov In studies using human hepatic microsomes from individual donors, the oxidation of cabozantinib was observed, leading to the formation of three main metabolites. nih.govmdpi.com The generation of these metabolites was found to be dependent on the presence of NADPH, a necessary cofactor for CYP enzyme activity; no oxidation was detected in its absence. nih.gov
The three principal oxidative metabolites identified through High-Performance Liquid Chromatography (HPLC) and mass spectrometry are:
Monohydroxy cabozantinib (M1) nih.gov
Desmethyl cabozantinib (M2) nih.gov
Cabozantinib N-oxide (M3) nih.govresearchgate.net
Among these, cabozantinib N-oxide was identified as the predominant metabolite formed in these microsomal systems. nih.gov
To pinpoint the specific enzymes responsible for cabozantinib's oxidation, researchers employ individual recombinant human enzymes. nih.govnih.gov This approach involves testing a panel of specific enzymes, such as various CYPs, flavin-containing mono-oxygenases (FMOs), and aldehyde oxidase (AO), to see which ones can metabolize the drug. mdpi.comnih.gov Studies with recombinant human CYPs revealed that only a few enzymes were capable of oxidizing cabozantinib. nih.govnih.gov Specifically, CYP3A4 was identified as the most efficient enzyme in catalyzing the oxidation of cabozantinib. nih.govmdpi.comnih.gov Other enzymes like CYP1A1, CYP1B1, and CYP3A5 showed some activity, though significantly less than CYP3A4. nih.govnih.gov
Further investigations have explored the role of other proteins, such as cytochrome b5 (cyt b5), which can influence CYP activity. nih.gov The co-expression of cyt b5 with CYP3A4 in Supersomes™ was found to increase the total oxidation of cabozantinib by more than 2.9-fold. nih.gov The most significant stimulatory effect was observed in the formation of cabozantinib N-oxide, which increased by 4.6-fold. nih.gov Cyt b5 also enabled the detection of desmethyl cabozantinib formation by CYP3A5, which was not observed in its absence. nih.gov
Table 1: Recombinant Human CYP Enzymes Involved in Cabozantinib Oxidation
| Enzyme | Ability to Oxidize Cabozantinib | Key Findings |
|---|---|---|
| CYP3A4 | Yes | Exhibited the most efficient activity in forming all three major metabolites. nih.govmdpi.com |
| CYP3A5 | Yes | Activity was stimulated by cytochrome b5, leading to the formation of desmethyl cabozantinib. nih.govnih.gov |
| CYP1A1 | Yes | Showed some ability to oxidize cabozantinib, but was not affected by cytochrome b5. nih.govnih.gov |
| CYP1B1 | Yes | Showed some ability to oxidize cabozantinib, but was not affected by cytochrome b5. nih.govnih.gov |
| Other CYPs | Negligible Role | Other tested CYP enzymes played a minimal role in cabozantinib metabolism. nih.gov |
| FMOs & AO | Not Specified | Tested but specific findings regarding their role are not detailed. mdpi.comnih.gov |
Inhibition Studies for Enzyme Identification
Inhibition studies are a critical methodology for confirming the role of specific enzymes in drug metabolism. By using selective inhibitors for different CYP enzymes in a system like pooled human liver microsomes, researchers can deduce which enzyme is primarily responsible for a particular metabolic reaction. nih.gov
The importance of CYP3A4 in the oxidation of cabozantinib has been substantiated through such inhibition studies. nih.govnih.gov When cabozantinib was incubated with human liver microsomes in the presence of various specific CYP inhibitors, the formation of its metabolites was monitored. Ketoconazole (B1673606), a potent and specific inhibitor of CYP3A enzymes, demonstrated the most significant inhibitory effect on the formation of all three major cabozantinib metabolites. nih.gov This strong inhibition by ketoconazole provides compelling evidence that CYP3A4 is the principal enzyme mediating cabozantinib oxidation in the human liver. nih.govresearchgate.net
Table 2: Effect of CYP Inhibitors on Cabozantinib Oxidation in Human Liver Microsomes
| Inhibitor | Target Enzyme(s) | Effect on Cabozantinib Oxidation |
|---|---|---|
| Ketoconazole | CYP3A | Strong inhibition of the formation of all three metabolites. nih.gov |
| CYP3cide | CYP3A4 | Significant inhibition observed. nih.gov |
| α-Naphthoflavone | CYP1A1/1A2 | Weak inhibition. nih.gov |
| Sulfaphenazole | CYP2C9 | Weak inhibition. nih.gov |
| Quinidine | CYP2D6 | Weak inhibition. nih.gov |
| Diethyldithiocarbamate (DDTC) | CYP2E1/2A6 | Weak inhibition. nih.gov |
Advanced Analytical Techniques for Oxidative Metabolite Quantification and Profiling
Chromatographic Separation Techniques
Effective separation of the parent drug from its various metabolites is a prerequisite for accurate quantification and identification. High-performance and ultra-high-performance liquid chromatography are the foundational techniques for achieving this resolution.
High-Performance Liquid Chromatography (HPLC) for Metabolite Resolution
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation of Cabozantinib (B823) and its metabolites. nih.govijpsonline.com In a typical HPLC setup, a reverse-phase C18 column is employed to separate the compounds based on their hydrophobicity. nih.gov For instance, a Nucleosil® EC 100-5 C18 column (150 × 4.6 mm) has been successfully used to separate Cabozantinib from its oxidative metabolites. nih.gov The mobile phase often consists of an aqueous component, such as 5 mM ammonium (B1175870) acetate (B1210297) in water (pH 5), mixed with an organic solvent like acetonitrile (B52724). nih.gov A common isocratic elution method uses a 60% acetonitrile concentration at a flow rate of 1 mL/min, with detection at 254 nm. nih.gov This method effectively resolves various metabolites, allowing for their individual characterization. nih.gov
Another HPLC method utilized an X-Bridge C18 column (150×4.6mm, 3.5µm) with a mobile phase of 0.1% orthophosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) under gradient elution. ijpsonline.com The flow rate was maintained at 1.0 ml/min with UV detection at 216 nm. ijpsonline.com This approach has proven effective in separating Cabozantinib from its impurities and degradation products. ijpsonline.com
Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Separation
For more complex metabolic profiles, Ultra-High Performance Liquid Chromatography (UPLC) offers superior resolution and sensitivity compared to conventional HPLC. nih.govresearchgate.net UPLC systems utilize columns with smaller particle sizes (typically <2 µm), which allows for faster analysis times and sharper peaks. researchgate.net One study employed a Waters-ACQUITY UPLC BEH C18 column for the chromatographic separation of Cabozantinib and its metabolites. researchgate.net The gradient elution involved a mobile phase of acetonitrile (solvent A) and water with 0.1% formic acid (solvent B), with a total run time of 3.0 minutes. researchgate.net This high-throughput method is particularly useful for therapeutic drug monitoring. researchgate.net
Mass Spectrometric Detection Strategies
Following chromatographic separation, mass spectrometry (MS) is the definitive tool for the detection, quantification, and structural elucidation of metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the quantitative analysis of Cabozantinib and its metabolites in biological matrices. nih.govresearchgate.net After chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized and detected. A method developed to quantify Cabozantinib in human plasma used a Quattromicro quadrupole mass spectrometer with electrospray, positive-mode ionization. nih.gov This LC-MS method demonstrated linearity over a concentration range of 50–5000 ng/mL and proved to be both accurate and precise. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Analysis
For enhanced specificity and sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govnih.govscielo.br This technique involves the selection of a specific precursor ion (the metabolite of interest), its fragmentation, and the detection of a specific product ion. This multiple reaction monitoring (MRM) mode significantly reduces background noise and improves quantification limits. scielo.brpensoft.net
Several LC-MS/MS methods have been developed for Cabozantinib. One such method utilized a Xbridge C18 column with an isocratic mobile phase of 10mM ammonium formate (B1220265) and methanol (B129727) (20:80 v/v) at a flow rate of 0.7 mL/min. scielo.br The detection was performed using MRM in positive mode, with the transition of m/z 502.2 → 391.1 for Cabozantinib. scielo.br This method achieved a linear concentration range of 5.0-5000.0 pg/mL. scielo.br Another LC-MS/MS method used an X-Bridge column (2.1 mm × 100 mm, 3.5 µ) with a mobile phase of 0.2% formic acid and acetonitrile (40:60 v/v) at a flow rate of 0.12 ml/min. pensoft.netsemanticscholar.org The precursor to product ion transition for Cabozantinib in this method was m/z 502.2 > 323. pensoft.netsemanticscholar.org
Quadrupole/Orbitrap High-Resolution Mass Spectrometry for Metabolite Identification
For the definitive identification of unknown metabolites, high-resolution mass spectrometry (HRMS) is indispensable. nih.govresearchgate.net Quadrupole/Orbitrap HRMS systems provide highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. nih.govresearchgate.net One study utilized an ultra-high-performance liquid chromatography system coupled to a quadrupole/orbitrap high-resolution mass spectrometer to explore the in vitro metabolism of Cabozantinib. nih.govresearchgate.net This approach allowed for the characterization of 26 different metabolites based on their elemental compositions and MS/MS spectra. nih.govresearchgate.net The high resolving power and mass accuracy of the Orbitrap analyzer are crucial for distinguishing between isobaric metabolites and confidently identifying novel metabolic pathways. nih.govresearchgate.net
Data Tables
Table 1: HPLC and UPLC Methods for Cabozantinib Metabolite Separation
| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| HPLC | Nucleosil® EC 100-5 C18 (150 × 4.6 mm) | 5 mM ammonium acetate in water (pH 5) with 60% acetonitrile | 1 mL/min | 254 nm | nih.gov |
| HPLC | X-Bridge C18 (150×4.6mm, 3.5µm) | Gradient of 0.1% orthophosphoric acid in water and acetonitrile | 1.0 ml/min | 216 nm | ijpsonline.com |
Table 2: Mass Spectrometry Methods for Cabozantinib Metabolite Analysis
| Technique | Mass Spectrometer | Ionization Mode | Analysis Mode | Key Parameters | Reference |
|---|---|---|---|---|---|
| LC-MS | Quattromicro quadrupole | ESI Positive | Full Scan | Linear range: 50–5000 ng/mL | nih.gov |
| LC-MS/MS | Not Specified | ESI Positive | MRM | Transition: m/z 502.2 → 391.1; Linear range: 5.0-5000.0 pg/mL | scielo.br |
| LC-MS/MS | Not Specified | ESI Positive | MRM | Transition: m/z 502.2 > 323; Linear range: 5 ng/ml to 75 ng/ml | pensoft.netsemanticscholar.org |
Radiometric Detection and Profiling Methods (e.g., using ¹⁴C-labeled compounds)
The use of radiolabeled compounds, particularly those incorporating carbon-14 (B1195169) (¹⁴C), represents a cornerstone in the quantitative analysis and profiling of drug metabolites. This methodology is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, providing a comprehensive picture of a drug's fate in the body. For cabozantinib, a study involving healthy male volunteers who received a single oral dose containing [¹⁴C]cabozantinib has provided significant insights into its metabolic pathways and the disposition of its oxidative and other metabolites. nih.govbohrium.com
In this pivotal study, the metabolism and excretion of cabozantinib were evaluated after administering a single oral dose of 175 mg cabozantinib L-malate, which included 100 µCi of [¹⁴C]cabozantinib. nih.govbohrium.com The use of the radiolabel allowed for the tracking of all drug-related material, including the parent compound and all of its metabolites, regardless of their chemical structure.
Research Findings:
Over a period of 48 days, the total mean recovery of the administered radioactivity was 81.09%. nih.govbohrium.com The primary route of elimination for cabozantinib and its metabolites was through feces, which accounted for 53.79% of the radioactive dose, while urine accounted for 27.29%. nih.govbohrium.com This demonstrates that cabozantinib is extensively metabolized, with the resulting products being cleared through both hepatobiliary and renal pathways. nih.govbohrium.com
Metabolite profiling was conducted on plasma, urine, and fecal samples using high-performance liquid chromatography (HPLC) coupled with a radio flow-through detector and tandem mass spectrometry (LC-MS/MS). nih.govbohrium.com This combined analytical approach enabled the separation, detection, and identification of cabozantinib and its various biotransformation products. A total of 17 distinct metabolites were identified across the different biological matrices. nih.govbohrium.com
The analysis of plasma samples using radiometric detection provided quantitative data on the systemic exposure of cabozantinib relative to its major circulating metabolites. The N-oxide metabolite (EXEL-5162) was identified as one of the major circulating metabolites. nih.govbohrium.com The relative plasma radioactivity exposures, calculated as the area under the curve (AUC) for each analyte divided by the total AUC for all drug-related components, revealed the contribution of each major metabolite to the total circulating radioactivity. nih.govbohrium.com
The data below summarizes the relative plasma radioactivity exposures for cabozantinib and its major metabolites from the human radiolabel study.
| Analyte | Metabolite ID | Relative Plasma Radioactivity Exposure (AUC₀₋t %) |
|---|---|---|
| Cabozantinib | - | 27.2 |
| Monohydroxy sulfate (B86663) | EXEL-1646 | 25.2 |
| 6-desmethyl amide cleavage product sulfate | EXEL-1644 | 32.3 |
| N-oxide | EXEL-5162 | 7.0 |
| Amide cleavage product | EXEL-5366 | 6.0 |
Data sourced from a study on the metabolism and disposition of [¹⁴C]cabozantinib in healthy male volunteers. nih.govbohrium.com
Advanced Research Perspectives on Cabozantinib Oxidation
Comprehensive Mapping of Complete Oxidative Metabolic Networks
The oxidative metabolism of cabozantinib (B823) is extensive, leading to a wide array of metabolites. The primary pathways identified are N-oxidation, hydroxylation, and O-demethylation. nih.govnih.gov Recent research using high-resolution mass spectrometry has significantly expanded this map, identifying a total of 26 metabolites in vitro. nih.govresearchgate.net This comprehensive analysis has revealed a more intricate network of reactions than previously understood.
The primary enzyme responsible for the bulk of cabozantinib oxidation is Cytochrome P450 3A4 (CYP3A4). nih.govnih.gov Studies using human liver microsomes and recombinant CYP enzymes have confirmed the predominant role of CYP3A4 in forming the major oxidative metabolites. nih.govnih.gov Furthermore, the activity of CYP3A4 in metabolizing cabozantinib is significantly stimulated by the presence of cytochrome b5, a heme-containing protein that can allosterically modulate CYP activity. nih.gov While CYP3A4 is dominant, other isoforms like CYP1A1, CYP1B1, and CYP3A5 play minor roles, each contributing to the formation of specific metabolites. nih.gov
Beyond the initial oxidative reactions, the metabolic network of cabozantinib also includes more complex pathways such as oxidative defluorination, amide hydrolysis, and further O-dealkylation. nih.gov These pathways demonstrate the multifaceted nature of cabozantinib's biotransformation. Subsequent phase II reactions, such as glucuronidation and sulfation, can also occur on the primary oxidative metabolites, leading to products like monohydroxy sulfate (B86663), which is a major circulating metabolite. researchgate.netsemanticscholar.org
| Oxidative Pathway | Description | Primary Enzymes Involved | Resulting Metabolite Type |
|---|---|---|---|
| N-Oxygenation | Addition of an oxygen atom to a nitrogen atom in the quinoline (B57606) ring system. | CYP3A4 | Cabozantinib N-oxide (EXEL-5162) nih.govresearchgate.net |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | CYP3A4, CYP1A1 | Monohydroxy cabozantinib nih.gov |
| Demethylation | Removal of a methyl group from the methoxy (B1213986) substituents on the quinoline ring. | CYP3A4, CYP1B1 | Desmethyl cabozantinib nih.gov |
| Oxidative Defluorination | Replacement of a fluorine atom with a hydroxyl group, mediated by oxidative processes. | CYP3A4 | Hydroxylated metabolite at the fluorophenyl moiety. nih.gov |
| Amide Hydrolysis | Cleavage of the amide bond, often followed by further oxidation. | Not specified, likely includes CYPs | Amide cleavage product (EXEL-5366) semanticscholar.org |
Elucidation of Novel and Low-Abundance Oxidative Metabolites
While initial studies focused on the most abundant metabolites, recent advancements in analytical sensitivity have enabled the identification of numerous novel and low-abundance oxidative products. A pivotal study utilizing ultra-high performance liquid chromatography coupled to quadrupole/orbitrap high-resolution mass spectrometry successfully identified 26 distinct metabolites of cabozantinib in vitro, 15 of which were previously unreported. nih.govresearchgate.net
Among these novel findings, metabolites resulting from oxidative defluorination of the fluorophenyl ring represent a significant discovery. nih.gov This pathway was previously not characterized for cabozantinib. Other newly identified metabolites arise from combinations of the primary oxidative pathways, such as metabolites that have undergone both demethylation and hydroxylation. nih.gov
The characterization of these low-abundance metabolites is crucial as they can provide a more complete picture of the drug's disposition and may contribute to inter-individual variability in response. Furthermore, even metabolites present in small quantities could have pharmacological activity or be responsible for idiosyncratic toxicities. For instance, the major circulating metabolite EXEL-1644 (6-desmethyl amide cleavage product sulfate) is a sulfated conjugate of an initial oxidative and hydrolytic product, highlighting the importance of tracking metabolites through multi-step biotransformation pathways. semanticscholar.orgbohrium.com
| Metabolite ID (as per source) | Proposed Biotransformation | Significance |
|---|---|---|
| M12 | Oxidative defluorination | A novel and major metabolic pathway identified. nih.gov |
| M19 & M22 | Demethylation | Among the major metabolites observed across species. nih.gov |
| M21 | Hydroxylation | A major oxidative metabolite. nih.gov |
| M26 | N-oxygenation | Corresponds to the well-known major metabolite, Cabozantinib N-oxide. nih.gov |
| EXEL-1646 | Monohydroxy Sulfate | A major circulating metabolite resulting from hydroxylation and subsequent sulfation. researchgate.netbohrium.com |
Computational Approaches for Predicting Oxidative Pathways and Product Structures
Computational, or in silico, methods are becoming indispensable tools for accelerating drug development by predicting metabolic fate. nih.gov For cabozantinib, these approaches can be used to predict its interaction with metabolizing enzymes and forecast potential oxidative pathways.
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation of cabozantinib within the active site of CYP3A4. nih.govmdpi.com These models help identify the specific amino acid residues that interact with the drug and determine which parts of the cabozantinib molecule are positioned closest to the enzyme's reactive heme center, making them the most likely sites of oxidation. mdpi.com For example, docking studies can rationalize why the quinoline nitrogen and the methoxy groups are primary targets for oxidation. Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic movement of the drug-enzyme complex over time, providing a more realistic view of the binding interactions. nih.govresearchgate.net
ADMET Screening: In silico tools are also used for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govdoaj.org For metabolism, algorithms can predict if a molecule is a substrate for specific CYP enzymes, such as CYP3A4. nih.gov Physiologically based pharmacokinetic (PBPK) models represent another sophisticated computational approach. A PBPK model for cabozantinib has been developed to simulate its pharmacokinetics, incorporating its extensive metabolism via CYP3A4. nih.gov Such models can predict how changes in enzyme activity (due to drug-drug interactions or genetic polymorphisms) might alter the oxidative metabolite profile of cabozantinib. nih.gov These predictive tools are crucial for designing safer analogues and optimizing therapeutic strategies. nih.govresearchgate.net
Development of Novel Analytical Strategies for In-Depth Metabolome Analysis
The comprehensive profiling of cabozantinib's oxidative metabolites heavily relies on the development of sophisticated analytical techniques. The complexity of the metabolome requires methods with high sensitivity, selectivity, and structural elucidation capabilities. news-medical.netnih.gov
High-Resolution Mass Spectrometry (HRMS): The use of hybrid mass spectrometers, such as Quadrupole-Time-of-Flight (Q-ToF) and Quadrupole-Orbitrap systems, has been a game-changer. nih.govnih.govclinpgx.org These instruments provide highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental composition of metabolites. nih.govresearchgate.net This is a critical first step in identifying unknown metabolites. The subsequent fragmentation of these metabolites (MS/MS) provides structural information that helps to pinpoint the site of metabolic modification. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While HRMS is excellent for discovery and identification, triple quadrupole LC-MS/MS is the gold standard for quantification. pensoft.netresearchgate.net This technique uses multiple reaction monitoring (MRM) mode, which offers exceptional sensitivity and specificity for measuring the concentration of cabozantinib and its known metabolites in complex biological matrices like plasma. pensoft.net Optimized LC-MS/MS methods enable the precise tracking of metabolite kinetics. pensoft.net
Chromatographic Advancements: The coupling of these mass spectrometry techniques with Ultra-High Performance Liquid Chromatography (UHPLC) provides superior chromatographic resolution and much faster analysis times compared to traditional HPLC. nih.govresearchgate.net This allows for better separation of isomeric metabolites, which can be critical for accurate identification and quantification.
| Analytical Technique | Primary Application in Cabozantinib Oxidation Research | Key Advantage |
|---|---|---|
| UHPLC-Q-Orbitrap HRMS | Discovery and structural characterization of novel, low-abundance metabolites. nih.govclinpgx.org | High mass accuracy for elemental composition determination and high-resolution MS/MS for structural elucidation. nih.gov |
| LC-Q-ToF MS | Identification of major oxidative metabolites in in vitro systems. nih.gov | Provides accurate mass data for metabolite identification. nih.gov |
| LC-MS/MS (Triple Quadrupole) | Quantitative analysis of cabozantinib and its major metabolites in biological fluids. pensoft.net | High sensitivity and specificity for quantification using MRM mode. pensoft.net |
| HPLC-UV | Initial separation and detection of metabolites in in vitro incubations. nih.gov | Robust and straightforward method for initial metabolic screening. nih.gov |
Methodological Advancements in In Vitro Oxidation Models
The choice of an appropriate in vitro model is critical for accurately studying cabozantinib oxidation and predicting its in vivo metabolism. Research has progressed from simple subcellular fractions to more complex, physiologically relevant systems. nih.govnih.gov
Traditional Models: The foundational models for studying cabozantinib oxidation include human liver microsomes (HLMs) and recombinant human CYP enzymes. nih.govnih.gov HLMs contain a rich complement of drug-metabolizing enzymes, particularly CYPs, and are useful for identifying major metabolic pathways. nih.gov Recombinant enzymes, expressed in systems like Supersomes™, allow researchers to pinpoint the specific contribution of individual CYP isoforms to the metabolism of cabozantinib. nih.gov Hepatocytes, which are intact liver cells, offer a more complete metabolic picture by including both phase I and phase II enzymes, as well as transport mechanisms. nih.gov
Advanced 3D Cell Culture Models: More recently, there has been a significant shift towards three-dimensional (3D) cell culture models, such as spheroids, organoids, and "liver-on-a-chip" systems. mdpi.comlabmanager.comfda.gov These models are superior to traditional 2D cultures because they better mimic the complex cell-cell interactions and microenvironment of the human liver. nih.govnih.gov Liver spheroids and organoids have demonstrated particular effectiveness in investigating the pharmacokinetic profiles of drug molecules. labmanager.com
Microphysiological Systems (Liver-on-a-Chip): Liver-on-a-chip platforms represent a major leap forward. nih.govmdpi.com These microfluidic devices culture liver cells in a 3D environment with continuous perfusion, more closely replicating the physiological conditions in vivo. nih.govrsc.org These systems have shown promise for more accurately predicting metabolic drug clearance and can be used for longer-term studies of metabolism and potential hepatotoxicity. labmanager.commdpi.com The application of such advanced models to cabozantinib could provide more quantitative and clinically relevant predictions of its oxidative metabolism and metabolite-driven effects. rsc.org
Q & A
Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate off-target oxidative effects of Cabozantinib in biological systems?
- Methodological Answer : HepG2 cell lines or primary hepatocytes are treated with Cabozantinib and analyzed via untargeted metabolomics (UHPLC-QTOF-MS) and redox proteomics (ICAT labeling). Pathway enrichment analysis (KEGG, Reactome) identifies oxidative stress biomarkers (e.g., glutathione disulfide, 8-OHdG), validated via CRISPR-Cas9 knockouts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
